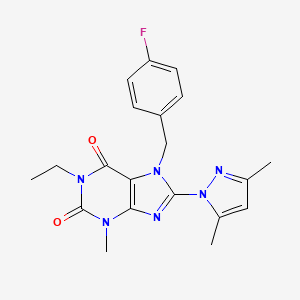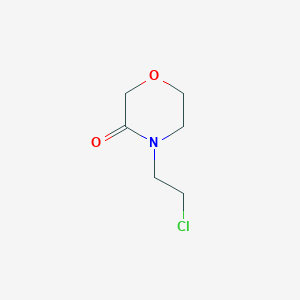
4-(2-Chloroethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)morpholin-3-one is a chemical compound with the CAS number 186294-84-8 . It has a molecular weight of 163.6 and its IUPAC name is 4-(2-chloroethyl)-3-morpholinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular formula is C6H10ClNO2 , and it has a molecular weight of 163.6 .Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethyl)morpholin-3-one has been extensively studied in recent years and has been found to be useful in a variety of scientific research applications. This compound has been used as a model compound to study the mechanism of action of various enzymes. It has also been used to study the mechanism of action of drugs and to develop new drugs. This compound has also been used in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethyl)morpholin-3-one is not fully understood. However, it is believed to act as a substrate for various enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO). It is believed that the reaction of this compound with these enzymes leads to the formation of various metabolites, which can then be further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to have an inhibitory effect on the activity of MAO, which may be useful in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloroethyl)morpholin-3-one has several advantages for use in laboratory experiments. It is relatively stable and is easily synthesized. In addition, it is available commercially, making it easy to obtain. However, this compound is toxic and can cause skin irritation if it comes into contact with the skin. Therefore, it should be handled with care.
Zukünftige Richtungen
The potential applications of 4-(2-Chloroethyl)morpholin-3-one are still being explored. Further research is needed to better understand the mechanism of action of this compound and to determine its exact effects on various biochemical and physiological processes. In addition, new synthetic methods for the production of this compound should be developed to make it more accessible and cost-effective. Finally, further research should be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of depression and other disorders.
Synthesemethoden
4-(2-Chloroethyl)morpholin-3-one can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-2-chloroethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product from the first step with sodium hydroxide in an aqueous solution. This reaction leads to the formation of this compound.
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPWTTVDMZISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

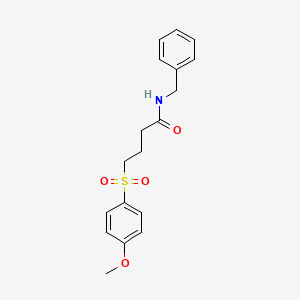
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)
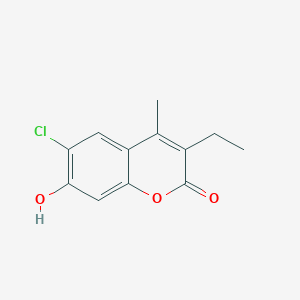
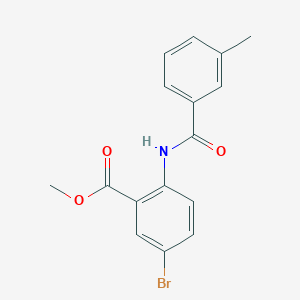

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)
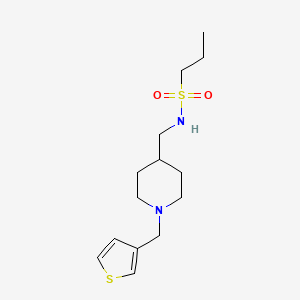
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)
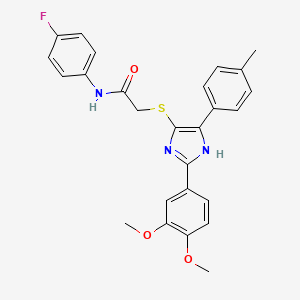
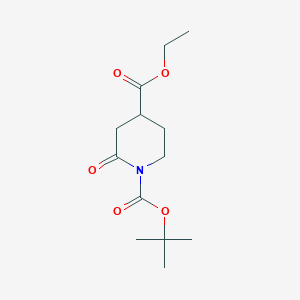
![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)
